molecular formula C14H18N2O2S B2538256 3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1421480-63-8

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2538256
CAS No.: 1421480-63-8
M. Wt: 278.37
InChI Key: WIXWIABLVPPRBA-UHFFFAOYSA-N
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Description

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound that features a unique combination of furan, thiophene, and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves the following steps:

    Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan-3-carboxaldehyde with an appropriate alkylating agent under basic conditions.

    Synthesis of the thiophen-2-yl ethyl intermediate: Thiophene-2-carboxaldehyde is reacted with an alkylating agent to form the thiophen-2-yl ethyl intermediate.

    Coupling of intermediates: The furan-3-ylmethyl and thiophen-2-yl ethyl intermediates are coupled using a urea derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced derivatives of the furan and thiophene rings.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of novel polymers and materials with specific electronic properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with the furan ring at a different position.

    3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-3-yl)ethyl)urea: Similar structure but with the thiophene ring at a different position.

Uniqueness

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

3-ethyl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-15-14(17)16(10-12-6-8-18-11-12)7-5-13-4-3-9-19-13/h3-4,6,8-9,11H,2,5,7,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXWIABLVPPRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCC1=CC=CS1)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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